3-Amino-2-chloro-4-methylbenzoic acid
Description
Significance of Aminobenzoic Acids as Synthetic Intermediates and Building Blocks
Aminobenzoic acids are crucial intermediates in the synthesis of a wide array of more complex molecules. Their bifunctional nature, possessing both an acidic carboxyl group and a basic amino group, allows them to participate in a variety of chemical reactions. For instance, para-aminobenzoic acid (PABA) is a well-known biochemical precursor for the synthesis of folic acid (a B vitamin) in bacteria, plants, and fungi. This role makes the aminobenzoic acid scaffold a target for the development of antimicrobial agents.
The amino group can be diazotized and converted into many other functional groups, while the carboxylic acid group can be transformed into esters, amides, or acid chlorides. This reactivity makes them valuable starting materials for pharmaceuticals, dyes, and polymers. chemicalbook.comchemicalbook.com 3-Amino-4-methylbenzoic acid, an isomer of the title compound, is used as a starting material to synthesize compounds with potential antitumor activity and has also shown some herbicidal properties. chemicalbook.com
Role of Halogen and Methyl Substituents in Modulating Reactivity and Synthetic Utility
The presence and position of halogen and methyl substituents on the aminobenzoic acid ring profoundly influence the molecule's electronic properties and reactivity. In the case of 3-Amino-2-chloro-4-methylbenzoic acid, the benzene (B151609) ring is decorated with four distinct groups, each exerting its own electronic effect.
Amino Group (-NH₂): The amino group is a powerful activating group. Through the resonance effect, its lone pair of electrons increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic aromatic substitution.
Methyl Group (-CH₃): The methyl group is also an activating group, though weaker than the amino group. It donates electron density through an inductive effect and hyperconjugation, similarly directing incoming electrophiles to the ortho and para positions.
Chloro Group (-Cl): Halogens like chlorine are deactivating groups. They are highly electronegative and withdraw electron density from the ring via the inductive effect, making the ring less reactive towards electrophiles. However, through resonance, their lone pairs can donate electron density, which stabilizes the intermediate carbocation during ortho and para attack. This results in halogens being ortho, para-directors despite their deactivating nature.
Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group. It strongly withdraws electron density from the ring through both inductive and resonance effects, directing incoming electrophiles to the meta position.
The combined influence of these four substituents in this compound creates a complex reactivity map. The powerful activating amino group and the secondary activating methyl group compete with the deactivating effects of the chlorine atom and the carboxylic acid. The ultimate outcome of a substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.
Historical Context of Halogenated Benzoic Acid Synthesis Methodologies
The synthesis of benzoic acid itself has been known for centuries, with early methods involving the dry distillation of gum benzoin. The first industrial processes included the hydrolysis of benzotrichloride (B165768) (trichloromethyl benzene), often using an iron catalyst, followed by acidification. Another major industrial method has been the partial oxidation of toluene (B28343) using catalysts like cobalt or manganese naphthenates. This latter method is considered more environmentally favorable as it avoids the chlorinated byproducts associated with the benzotrichloride route.
Overview of Research Directions for Substituted Benzoic Acid Derivatives
Substituted benzoic acids, including halogenated amino derivatives, remain an active area of research, primarily driven by the search for new therapeutic agents and functional materials. Their ability to serve as scaffolds allows chemists to build molecules with specific biological targets.
Recent studies have focused on synthesizing derivatives of 4-aminobenzoic acid and 4-amino-3-chlorobenzoic acid to develop new inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Researchers design and synthesize new ester, oxadiazole, and carbothioamide derivatives to mimic the binding patterns of known EGFR inhibitors.
Furthermore, these compounds are used as intermediates for more complex heterocyclic systems. For example, 3-Amino-4-chlorobenzoic acid is a reagent used in the preparation of novel bis-triazolyl-aryl-benzimidazole-thiol derivatives, which are investigated for their potential biological activities. chemicalbook.com The diverse substitution patterns possible on the benzoic acid ring allow for fine-tuning of a molecule's properties, making them valuable building blocks in medicinal chemistry and materials science.
Properties of this compound and Its Isomers
While specific experimental data for this compound is scarce in the reviewed literature, data for its structural isomers are available and provide valuable context for its expected chemical properties.
Interactive Table 1: Physicochemical Properties of Benzoic Acid Isomers
| Property | This compound | 3-Amino-4-chlorobenzoic acid | 3-Amino-4-methylbenzoic acid | 2-Amino-3-methylbenzoic acid |
| CAS Number | Not Found | 2840-28-0 chemicalbook.comsigmaaldrich.comnih.gov | 2458-12-0 chemicalbook.comsigmaaldrich.comnih.gov | 4389-45-1 sigmaaldrich.comnih.gov |
| Molecular Formula | C₈H₈ClNO₂ | C₇H₆ClNO₂ nih.gov | C₈H₉NO₂ nih.gov | C₈H₉NO₂ nih.gov |
| Molar Mass | 185.61 g/mol | 171.58 g/mol sigmaaldrich.comnih.gov | 151.16 g/mol sigmaaldrich.comnih.gov | 151.16 g/mol sigmaaldrich.com |
| Melting Point (°C) | Not Found | 214 - 215 chemicalbook.com | 164 - 168 sigmaaldrich.com | 186 - 189 |
| Appearance | Not Found | White to light yellow crystal powder chemicalbook.com | White to purple powder/crystals sigmaaldrich.com | White to light yellow/orange powder |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
3-amino-2-chloro-4-methylbenzoic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
DCIJXGBSLHCPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 2 Chloro 4 Methylbenzoic Acid and Its Precursors
Retrosynthetic Analysis of 3-Amino-2-chloro-4-methylbenzoic Acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis involves disconnecting the functional groups based on reliable and high-yielding chemical reactions.
Key disconnections for this target molecule are:
C-N bond: The amino group can be introduced by the reduction of a nitro group. This is a common and efficient transformation. The precursor would therefore be 2-chloro-4-methyl-3-nitrobenzoic acid.
C-C (carboxyl) bond: The carboxylic acid group can be formed by the oxidation of a methyl group. This suggests a precursor like 3-amino-2-chloro-toluene. Alternatively, it can be introduced via carboxylation of an organometallic intermediate. youtube.com
C-Cl bond: The chloro group can be installed via electrophilic chlorination of an activated aromatic ring or through a Sandmeyer reaction on an amino group.
Considering the directing effects of the substituents, a plausible retrosynthetic pathway starts from a simple, commercially available toluene (B28343) derivative. For instance, m-toluic acid could be a starting point. google.com The methyl and carboxylic acid groups would then direct subsequent nitration and chlorination steps. A forward synthesis derived from this thinking might involve the nitration of 4-methylbenzoic acid, followed by chlorination and subsequent reduction of the nitro group. The order of these steps is critical to achieve the desired 2,3,4-substitution pattern. Another approach could begin with m-xylene (B151644), which is chlorinated and then oxidized to form a key intermediate, 3-methyl-2-chlorobenzoic acid. google.com
Conventional Synthetic Routes to Substituted Aminobenzoic Acids
Traditional methods for synthesizing substituted aminobenzoic acids have long been the foundation of organic chemistry, relying on robust and well-understood reactions.
Nitration and Reduction Strategies
A cornerstone of aromatic chemistry is the nitration-reduction sequence for installing an amino group. This two-step process is widely used in the synthesis of aromatic amines.
Nitration: This step involves the introduction of a nitro (-NO₂) group onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. youtube.com The position of nitration is governed by the directing effects of the substituents already present on the ring. For a precursor like 4-methylbenzoic acid, the methyl group is ortho, para-directing and activating, while the carboxylic acid is meta-directing and deactivating. This interplay dictates the regiochemical outcome. For instance, the nitration of m-toluic acid is a key step in a patented synthesis route, leading to 2-nitro-3-methylbenzoic acid. google.com
Reduction: The nitro group is subsequently reduced to an amino (-NH₂) group. This can be achieved through various methods:
Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). google.com It is often clean and produces high yields.
Metal/Acid Reduction: A classic method involves using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).
A patented process for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, starts with m-methylbenzoic acid, which is nitrated to 2-nitro-3-toluic acid and then reduced via hydrogenation to 2-amino-3-methylbenzoic acid before a final chlorination step. google.com
Carboxylation and Functional Group Interconversions
The introduction and modification of the carboxylic acid group are also central to the synthesis.
Carboxylation:
Oxidation of Alkylbenzenes: A common method for introducing a carboxylic acid group is the oxidation of a benzylic alkyl group. savemyexams.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert a methyl group on the benzene (B151609) ring into a carboxylic acid. youtube.comsavemyexams.com For example, a substituted toluene can be oxidized to the corresponding benzoic acid.
Grignard Reaction: This method involves forming a Grignard reagent from an aryl halide (e.g., bromobenzene) and then reacting it with carbon dioxide (in the form of dry ice) to produce the benzoic acid after an acidic workup. youtube.comwikipedia.org
Functional Group Interconversions (FGI): FGI refers to the conversion of one functional group into another. In the context of benzoic acid synthesis, this could involve:
Hydrolysis of Nitriles: An aryl nitrile (Ar-CN) can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The nitrile itself can be prepared from an aryl halide via nucleophilic substitution or from an aniline (B41778) via the Sandmeyer reaction.
Hydrolysis of Benzotrichlorides: The reaction of benzotrichloride (B165768) with calcium hydroxide (B78521) in the presence of an iron catalyst was an early industrial method for producing benzoic acid. wikipedia.org A similar strategy involving the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) has been used to prepare substituted nitrobenzoic acids. google.com
One patented method prepares 3-methyl-2-aminobenzoic acid by starting with m-xylene, which undergoes chlorination and then catalytic oxidation to yield 3-methyl-2-chlorobenzoic acid, followed by amination. google.com
Advanced Synthetic Approaches for Targeted Structural Analogues
Modern organic synthesis offers more sophisticated and often more efficient methods for constructing highly functionalized molecules.
Transition Metal-Catalyzed Coupling Reactions for Aryl C-X Bond Formation (X=Cl, C)
Transition metal catalysis has revolutionized the formation of carbon-heteroatom and carbon-carbon bonds.
Palladium-Catalyzed Reactions:
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. It offers a direct way to introduce the amino group, often with high functional group tolerance.
Suzuki and Stille Couplings: These reactions form C-C bonds by coupling an aryl halide with an organoboron or organotin reagent, respectively. They could be used to build the carbon skeleton before the introduction of other functional groups.
Copper-Catalyzed Reactions:
Ullmann Condensation: A classical method for C-N bond formation, it involves the coupling of an aryl halide with an amine (or ammonia (B1221849) source) at high temperatures using a copper catalyst. Modern variations have been developed with improved conditions.
These methods provide powerful alternatives to classical approaches, especially when specific regioselectivity is difficult to achieve through traditional electrophilic substitution.
Directed Ortho-Metalation and Electrophilic Quenching in Benzene Ring Functionalization
Directed Ortho-Metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. It utilizes a directing group (DG) on the ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be "quenched" with an electrophile to introduce a new substituent with high precision.
For a molecule like this compound, a DoM strategy could be envisioned:
Choice of Directing Group: The carboxylic acid group itself (as a carboxylate) or a protected amino group (e.g., a pivaloyl amide) can serve as potent directing groups.
Metalation: The substrate would be treated with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures. The directing group would guide the deprotonation to the ortho position.
Electrophilic Quench: The resulting organolithium intermediate would be reacted with a chlorinating agent (an electrophilic chlorine source) such as N-chlorosuccinimide (NCS) or hexachloroethane (B51795) to install the chlorine atom.
This methodology allows for the precise installation of substituents that might be difficult to introduce using standard electrophilic aromatic substitution due to unfavorable directing group effects. For example, starting with 3-amino-4-methylbenzoic acid, the amino group could be protected and then used as a directing group to introduce the chlorine atom at the C2 position.
Chemo- and Regioselective Functionalization Strategies
The synthesis of this compound is a multi-step process where chemo- and regioselectivity are paramount to achieving the desired substitution pattern. The starting material and the sequence of functionalization reactions are critical in overcoming the challenges posed by the directing effects of the substituents on the benzene ring.
A common precursor for this synthesis is 4-methylbenzoic acid (p-toluic acid). wikipedia.org The synthetic challenge lies in introducing the chloro and amino groups at the correct positions (2 and 3, respectively) relative to the carboxyl and methyl groups. The methyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director.
A plausible synthetic pathway involves the following key steps:
Chlorination of a Precursor : Direct chlorination of 4-methylbenzoic acid or its acid chloride derivative presents regioselectivity challenges. For instance, the chlorination of 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) has been shown to yield primarily 3-chloro-4-methylbenzoyl chloride (84.9%) with only a minor amount of the desired 2-chloro isomer (0.1%). stackexchange.com This highlights the directing influence of the para-methyl group, favoring substitution at the position ortho to it. To obtain the required 2-chloro-4-methylbenzoic acid precursor, a route starting from m-xylene may be employed, involving chlorination to get 2-chloro-m-xylene, followed by catalytic oxidation to yield 3-methyl-2-chlorobenzoic acid. google.com
Nitration for Introduction of the Amino Precursor : Once 2-chloro-4-methylbenzoic acid is obtained, the next step is the introduction of a nitro group, which will later be reduced to the target amino group. The nitration of 2-chloro-4-methylbenzoic acid is a key regioselective step. The existing substituents direct the incoming nitro group:
The chloro group is an ortho-, para-director.
The methyl group is an ortho-, para-director.
The carboxylic acid group is a meta-director.
The position C3 is ortho to the chloro group and meta to the carboxylic acid group. The concerted directing effects favor the nitration at the C3 position, leading to the formation of 2-chloro-3-nitro-4-methylbenzoic acid.
Reduction of the Nitro Group : The final step is the reduction of the nitro group to an amino group. This is a standard transformation that can be achieved with high chemoselectivity using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl), to yield the final product, this compound.
Alternative Amination Strategy:
An alternative to the nitration-reduction sequence is direct amination. Copper-catalyzed C-N cross-coupling reactions (Ullmann condensation) are effective for the amination of aryl halides, particularly those activated by an ortho-carboxylic acid group. researchgate.netnih.gov This method can offer high chemo- and regioselectivity, potentially allowing for the direct conversion of 2-chloro-4-methylbenzoic acid to an N-aryl or N-alkyl derivative at the 3-position, if a suitable directing group strategy is employed, followed by deprotection. researchgate.netnih.gov Recent advances in iridium-catalyzed C-H activation also provide a pathway for the late-stage amination of benzoic acids, offering high regioselectivity directed by the carboxylate group. nih.gov
The following table summarizes the directing effects influencing the key functionalization step of nitration.
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
| Carboxylic Acid (-COOH) | 1 | Deactivating | Meta-director |
| Chlorine (-Cl) | 2 | Deactivating | Ortho-, Para-director |
| Methyl (-CH₃) | 4 | Activating | Ortho-, Para-director |
Green Chemistry Principles in the Synthesis of Halogenated Aromatics
The synthesis of halogenated aromatic compounds, including precursors to this compound, has traditionally relied on methods that are often at odds with the principles of green chemistry. snu.ac.kr These methods frequently involve hazardous reagents, such as elemental halogens (Cl₂), and generate significant amounts of waste. acs.org Consequently, there is a strong impetus to develop more environmentally benign halogenation protocols.
Green chemistry seeks to reduce or eliminate the use and generation of hazardous substances. snu.ac.kr Key strategies in the context of halogenated aromatics include the use of safer reagents, alternative reaction media, and catalytic methods to improve atom economy.
Greener Halogenation Reagents and Systems:
Several greener alternatives to traditional halogenation methods have been developed. These systems often generate the active halogenating species "in situ," avoiding the handling and transport of highly toxic and corrosive materials.
Hydrogen Peroxide as a Green Oxidant : One prominent green method employs hydrogen peroxide (H₂O₂) as the terminal oxidant in combination with ammonium (B1175870) or alkali metal halides (e.g., NH₄Br, NH₄I) in aqueous acetic acid. cdnsciencepub.comresearchgate.net H₂O₂ is an ideal green reagent as its only byproduct is water. This system has proven effective for the bromination and iodination of electron-rich aromatic and heterocyclic rings, offering high yields and regioselectivity that are comparable to traditional N-halosuccinimide (NBS/NIS) reagents. cdnsciencepub.comresearchgate.net
In-situ Halogen Generation from Hypochlorite (B82951) : For bromination, a safer approach involves the in-situ generation of bromine from sodium bromide (NaBr) and sodium hypochlorite (NaOCl, the active ingredient in household bleach) in an acidic medium. acs.org This method avoids the significant hazards associated with handling liquid bromine and has been successfully incorporated into undergraduate chemistry experiments to teach electrophilic aromatic substitution. acs.org
The following table provides a comparative overview of traditional versus green halogenation methods.
| Parameter | Traditional Method (e.g., Cl₂/FeCl₃) | Green Method (e.g., H₂O₂/NH₄Cl) |
| Halogen Source | Elemental Chlorine (Cl₂) gas | Ammonium Chloride (NH₄Cl) |
| Oxidant | N/A (direct use of halogen) | Hydrogen Peroxide (H₂O₂) |
| Catalyst | Stoichiometric Lewis Acid (e.g., FeCl₃) | Often catalyst-free or uses benign acids |
| Byproducts | HCl, metal halide waste | Water |
| Solvents | Often chlorinated solvents (e.g., CCl₄) | Acetic acid, water |
| Safety Hazards | Toxic, corrosive gas; hazardous waste | Safer reagents, aqueous media |
| Atom Economy | Lower, due to catalyst and byproducts | Higher |
By embracing these greener approaches, the synthesis of halogenated intermediates can be made safer, more efficient, and more sustainable, aligning with the core tenets of modern chemical manufacturing.
Derivatization and Synthetic Transformations of 3 Amino 2 Chloro 4 Methylbenzoic Acid
Reactions Involving the Amino Group
The nucleophilic amino group is a site for acylation, sulfonylation, and diazotization, opening pathways to a vast number of functional group interconversions.
Acylation: The amino group of 3-amino-2-chloro-4-methylbenzoic acid can be readily acylated to form an amide linkage. This is typically achieved by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. When performing this reaction, chemoselectivity can be an issue. If the carboxylic acid group of the starting material is not protected (e.g., as an ester), it can compete in intermolecular reactions. Therefore, it is often strategic to first esterify the carboxylic acid, then perform the N-acylation, and finally hydrolyze the ester if the free acid is desired.
Sulfonylation: In a similar fashion, the amino group can be converted to a sulfonamide by reacting it with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. Sulfonamides are important functional groups in medicinal chemistry. As with acylation, protection of the carboxylic acid group may be necessary to prevent unwanted side reactions and ensure a clean conversion.
One of the most powerful transformations of an aromatic amino group is its conversion to a diazonium salt, which serves as an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles.
Diazotization: The process begins with diazotization, where the amino group of this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄, at low temperatures (0–5 °C). masterorganicchemistry.com This reaction converts the primary amine into an aryl diazonium salt.
Sandmeyer Reactions: The resulting diazonium salt is often used immediately in subsequent reactions. The Sandmeyer reaction provides a method to replace the diazonium group with a halide (Cl, Br) or a pseudohalide (CN) using a copper(I) salt catalyst (CuCl, CuBr, or CuCN). masterorganicchemistry.comwikipedia.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org An electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, with the loss of nitrogen gas. This radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst. wikipedia.org It is important to note that when using aminobenzoic acids, side reactions such as hydroxylation (replacement of the diazonium group with -OH) can be a significant competing process. scirp.org
Table 2: Examples of Sandmeyer and Related Diazonium Transformations
| Target Functional Group | Reagents | Reaction Name |
|---|---|---|
| -Cl | NaNO₂, HCl; then CuCl | Sandmeyer Reaction wikipedia.org |
| -Br | NaNO₂, HBr; then CuBr | Sandmeyer Reaction masterorganicchemistry.com |
| -CN | NaNO₂, H₂SO₄; then CuCN | Sandmeyer Reaction wikipedia.org |
| -OH | NaNO₂, H₂SO₄; then H₂O, Heat (or Cu₂O) | Hydrolysis / Sandmeyer-type wikipedia.org |
| -F | NaNO₂, HBF₄; then Heat | Balz-Schiemann Reaction |
| -I | NaNO₂, H₂SO₄; then KI | Iodination |
| -H | NaNO₂, HCl; then H₃PO₂ | Deamination |
Condensation Reactions with Carbonyl Compounds
The presence of a primary amino group on the this compound molecule allows for condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate, which then dehydrates to yield a stable imine, commonly known as a Schiff base. nih.govmwjscience.commdpi.com The formation of the azomethine group (-C=N-) is a key transformation, introducing new structural diversity and potential for further chemical modification. mwjscience.com
The reaction is analogous to the synthesis of Schiff bases from other primary amines and carbonyls. nih.gov For instance, the condensation of aminobenzoic acid isomers with 3-formylacetylacetone (B1258551) has been shown to produce the corresponding Schiff bases effectively. nih.gov Similarly, various aromatic aldehydes react with amino compounds to form imines, a process confirmed by the disappearance of the aldehydic proton signal in NMR spectra. researchgate.netresearchgate.net The stability and yield of these reactions can be influenced by the solvent, with studies showing that polar solvents can shift the reaction equilibrium towards the formation of the Schiff base. mdpi.com
The general scheme for this reaction involves the amino group of this compound attacking the electrophilic carbon of an aldehyde (R'-CHO) or a ketone (R'-CO-R''), leading to the formation of a new molecule with an imine linkage.
Table 1: Examples of Potential Schiff Bases from Condensation Reactions
This table illustrates the expected products from the condensation of this compound with representative carbonyl compounds.
| Carbonyl Reactant | IUPAC Name of Product | Chemical Formula of Product |
| Benzaldehyde | 3-(Benzylideneamino)-2-chloro-4-methylbenzoic acid | C₁₅H₁₂ClNO₂ |
| Acetone | 2-Chloro-4-methyl-3-(propan-2-ylideneamino)benzoic acid | C₁₁H₁₂ClNO₂ |
| Salicylaldehyde | 2-Chloro-3-((2-hydroxybenzylidene)amino)-4-methylbenzoic acid | C₁₅H₁₂ClNO₃ |
Reactions Involving the Aromatic Ring and Substituents
Electrophilic Aromatic Substitution Studies on the Halogenated Aniline-Benzoic Acid System
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is dictated by the combined electronic effects of the four existing substituents: the amino (-NH₂), chloro (-Cl), methyl (-CH₃), and carboxylic acid (-COOH) groups.
The amino and methyl groups are activating and direct incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid group is deactivating and a meta-director. The chloro group is deactivating yet directs ortho and para. A significant consideration in EAS reactions is the reaction conditions. Under strongly acidic conditions, which are common for many EAS reactions like nitration or sulfonation, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). libretexts.org This protonated form is strongly deactivating and a meta-director, which would fundamentally alter the reactivity and regioselectivity of the ring. libretexts.org
Given the positions of the substituents, the C5 and C6 positions are available for substitution. The directing effects of the substituents are summarized below.
Amino (-NH₂): Activating; directs to C6 (ortho) and C5 (para is blocked).
Chloro (-Cl): Deactivating; directs to C6 (para).
Methyl (-CH₃): Activating; directs to C5 (ortho).
Carboxylic Acid (-COOH): Deactivating; directs to C5 (meta).
The collective influence suggests that the C5 and C6 positions are the most likely sites for electrophilic attack. The strong activating effect of the amino group would favor substitution at C6, while the methyl and carboxylic acid groups would favor C5. The precise outcome would depend on the specific electrophile and reaction conditions used.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
| -NH₂ | C3 | Activating | ortho, para |
| -Cl | C2 | Deactivating | ortho, para |
| -CH₃ | C4 | Activating | ortho, para |
| -COOH | C1 | Deactivating | meta |
Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Position
Nucleophilic Aromatic Substitution (SNAr) offers a pathway to replace the chlorine atom at the C2 position with a nucleophile. The success of an SNAr reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom).
In the structure of this compound, the carboxylic acid group (-COOH) is ortho to the chlorine atom. As an electron-withdrawing group, it helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby activating the ring for SNAr. Conversely, the amino group (-NH₂) at the C3 position is electron-donating, which generally disfavors SNAr. However, the strong activation provided by the ortho carboxylic acid group makes the displacement of the chlorine atom by strong nucleophiles feasible. This type of regioselective substitution is well-documented in other systems, such as the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, where a chlorine atom is selectively replaced by an amine nucleophile. nih.gov
A variety of nucleophiles can potentially be employed to displace the chlorine atom, leading to a diverse range of derivatives.
Table 3: Potential Nucleophiles for SNAr Reactions at the C2 Position
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) |
| Amine | Ammonia (B1221849) (NH₃), Alkylamines (RNH₂) | Amino (-NH₂), Alkylamino (-NHR) |
| Thiolate | Sodium Hydrosulfide (NaSH) | Thiol (-SH) |
| Cyanide | Sodium Cyanide (NaCN) | Cyano (-CN) |
Side-chain Functionalization of the Methyl Group
The methyl group at the C4 position is a site for potential side-chain functionalization. As a benzylic methyl group, its C-H bonds are weaker than those of a typical alkyl group, making it susceptible to various chemical transformations. This approach of fine-tuning a molecule's properties through side-chain modification is a recognized strategy in materials science and medicinal chemistry. rsc.org
One common reaction is free-radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator. This would convert the methyl group into a bromomethyl group (-CH₂Br). This new functional group is a versatile electrophilic handle that can readily undergo subsequent nucleophilic substitution reactions to introduce a wide array of functionalities.
Alternatively, the methyl group can be oxidized. Using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group can be fully oxidized to a carboxylic acid group (-COOH), transforming the parent molecule into 2-chloro-3-aminobenzene-1,4-dicarboxylic acid. Milder oxidation conditions could potentially yield the corresponding aldehyde (-CHO).
Table 4: Potential Transformations of the Benzylic Methyl Group
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | Bromomethyl (-CH₂Br) |
| Oxidation (Strong) | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |
| Oxidation (Mild) | Manganese Dioxide (MnO₂) | Aldehyde (-CHO) |
| Nucleophilic Substitution (on -CH₂Br) | Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) |
| Nucleophilic Substitution (on -CH₂Br) | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) |
Mechanistic Investigations of Reactions Involving 3 Amino 2 Chloro 4 Methylbenzoic Acid
Elucidation of Reaction Pathways and Transition States
Detailed experimental studies specifically elucidating the reaction pathways and transition states for reactions involving 3-Amino-2-chloro-4-methylbenzoic acid are not extensively documented in publicly available literature. However, based on the known reactivity of substituted benzoic acids, several general reaction pathways can be inferred.
One of the most common reactions of carboxylic acids is esterification . The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, likely proceeds through a tetrahedral intermediate. nist.gov The acid catalyst protonates the carbonyl oxygen of the benzoic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water lead to the formation of the ester. The transition state for this reaction would be the high-energy state leading to the formation of the tetrahedral intermediate. ucsb.edu
Another significant reaction pathway for aminobenzoic acids involves reactions at the amino group, such as diazotization . Treatment of the amino group with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) would lead to the formation of a diazonium salt. This intermediate is highly versatile and can undergo various subsequent reactions. The transition state in the diazotization process involves a series of intermediates, including N-nitrosamine, which ultimately loses water to form the diazonium ion.
Kinetic and Thermodynamic Studies of Key Transformations
Quantitative kinetic and thermodynamic data for reactions of this compound are scarce in the literature. However, we can draw parallels from studies on other substituted benzoic acids to understand the factors that would govern its reaction rates and equilibria.
The rate of a chemical reaction is related to the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. acs.org For reactions involving the carboxylic acid group, the substituents on the aromatic ring can significantly influence this activation barrier.
Kinetic studies on the esterification of benzoic acid with various alcohols have been conducted. For example, the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, was found to be first order with respect to the benzoic acid. dnu.dp.ua The activation energies for the forward and reverse reactions were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua
Thermodynamic data for the sublimation of 3-Amino-4-methylbenzoic acid has been reported, which can be relevant to understanding its physical transformations. nist.gov The enthalpy of sublimation provides information about the strength of the intermolecular forces in the solid state.
The following table presents representative kinetic and thermodynamic data for reactions of benzoic acid and related compounds, which can serve as a basis for estimating the behavior of this compound.
| Reaction | Compound | Parameter | Value | Reference |
|---|---|---|---|---|
| Esterification with 1-butanol | Benzoic Acid | Activation Energy (Forward) | 58.40 kJ·mol⁻¹ | dnu.dp.ua |
| Esterification with 1-butanol | Benzoic Acid | Activation Energy (Reverse) | 57.70 kJ·mol⁻¹ | dnu.dp.ua |
| Reaction with OH radical | Benzoic Acid | Total Rate Constant (298.15 K) | 2.35 × 10⁻¹¹ cm³ per molecule per s | nih.govrsc.org |
| Sublimation | 3-Amino-4-methylbenzoic acid | Enthalpy of Sublimation (ΔsubH) | Data available over 363-377 K | nist.gov |
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of this compound are profoundly influenced by the electronic and steric effects of its three substituents: the amino (-NH₂), chloro (-Cl), and methyl (-CH₃) groups.
The methyl group at the 4-position is an electron-donating group through induction and hyperconjugation, thus activating the ring.
A key factor in the reactivity of this molecule is the ortho effect . The presence of the chloro substituent at the ortho position relative to the carboxylic acid group causes steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgquora.comkhanacademy.orgvedantu.comquora.com This steric inhibition of resonance (SIR) reduces the electronic communication between the carboxyl group and the aromatic ring. khanacademy.org As a result, ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. wikipedia.orgquora.comvedantu.comquora.com
The combined electronic effects of the substituents will also dictate the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a strong ortho, para-director, while the methyl group is also an ortho, para-director. The chloro group is an ortho, para-director but deactivating. The directing effects of these groups would need to be considered collectively to predict the outcome of such reactions.
The Hammett equation is a useful tool for quantifying the electronic effects of substituents on the reactivity of benzoic acid derivatives. viu.ca While a specific Hammett plot for this compound is not available, the substituent constants (σ) for amino, chloro, and methyl groups can provide an indication of their electronic influence.
| Substituent | Position | Electronic Effect | Influence on Acidity |
|---|---|---|---|
| -NH₂ | 3 (meta) | Electron-donating (resonance), Electron-withdrawing (induction) | Generally decreases acidity |
| -Cl | 2 (ortho) | Electron-withdrawing (induction), Weakly electron-donating (resonance) | Increases acidity (ortho effect) |
| -CH₃ | 4 (para) | Electron-donating (induction and hyperconjugation) | Decreases acidity |
Solvent Effects and Catalysis in Organic Reactions of Substituted Benzoic Acids
The choice of solvent can have a significant impact on the rates and outcomes of reactions involving this compound. Solvents can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.
In reactions such as esterification, polar protic solvents like water and alcohols can solvate both the carboxylic acid and the alcohol reactants through hydrogen bonding. However, the polarity of the solvent can also affect the equilibrium of the reaction. For instance, in the esterification of benzoic acid, the use of a non-polar solvent can favor the formation of the ester by shifting the equilibrium to the right as water is removed.
Computational studies on substituted benzoic acids have shown that in apolar solvents or those with low hydrogen bond acceptor propensity, benzoic acid derivatives tend to form hydrogen-bonded dimers. ucl.ac.uk In contrast, in polar solvents that can act as hydrogen bond acceptors, the formation of these dimers is inhibited in favor of associates stabilized by other interactions like π-π stacking. ucl.ac.uk
Catalysis plays a crucial role in many reactions of benzoic acids. As mentioned, acid catalysis is essential for Fischer esterification. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. nist.gov
In addition to traditional acid catalysis, various metal-based catalysts have been employed in reactions of benzoic acids. For example, palladium-catalyzed reactions have been developed for the alkylation and arylation of C-H bonds in benzoic acids. quora.com Rhodium/copper and rhodium/silver systems have been used for the oxidative coupling of benzoic acid with alkynes, and computational studies have helped to elucidate the catalytic cycle and the role of the oxidant. viu.ca These catalytic systems could potentially be applied to this compound to achieve specific transformations.
The following table summarizes the general effects of solvents and catalysts on reactions of benzoic acids.
| Factor | Effect | Example Reaction |
|---|---|---|
| Polar Protic Solvents (e.g., water, alcohols) | Can solvate reactants and intermediates through hydrogen bonding; may influence reaction equilibrium. | Esterification |
| Apolar Solvents (e.g., toluene) | Can favor reactions where water is a byproduct by allowing its removal. | Esterification |
| Acid Catalysts (e.g., H₂SO₄) | Increase the electrophilicity of the carbonyl carbon. | Esterification |
| Metal Catalysts (e.g., Pd, Rh) | Enable C-H activation and cross-coupling reactions. | Alkylation, Arylation, Oxidative Coupling |
Computational and Theoretical Studies on 3 Amino 2 Chloro 4 Methylbenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electron distribution and reactivity of 3-Amino-2-chloro-4-methylbenzoic acid. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals determine how a molecule interacts with other chemical species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the primary orbital for accepting electrons, thus acting as an electrophile. youtube.comyoutube.com
For this compound, the substituents on the benzene (B151609) ring—amino (-NH2), chloro (-Cl), methyl (-CH3), and carboxylic acid (-COOH)—significantly influence the energy and distribution of the HOMO and LUMO. The amino group, being a strong electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro and carboxylic acid groups will lower the energy of the LUMO, increasing its susceptibility to nucleophilic attack. rsc.org The methyl group has a weaker electron-donating effect.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational models can precisely calculate these orbital energies and visualize their distribution across the molecule.
Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: These are representative values based on DFT calculations of similarly substituted benzoic acids.)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |
An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. ucla.edu It is generated by calculating the electrostatic potential on the molecule's electron density surface. These maps use a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. wuxiapptec.comwalisongo.ac.id Green and yellow represent areas of neutral or intermediate potential.
In this compound, the ESP map is expected to show a high negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, highlighting these as primary sites for hydrogen bonding and electrophilic interaction. researchgate.netnih.gov The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), indicating its high acidity. wuxiapptec.com The aromatic ring itself will show a complex potential distribution due to the competing electronic effects of the various substituents. The electron-withdrawing chlorine atom would create a region of positive potential, while the electron-donating amino and methyl groups would increase the electron density on the ring. nih.gov
Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with high accuracy. For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can determine the most stable three-dimensional structure by minimizing the molecule's energy. researchgate.netbanglajol.info This process, known as structural optimization, yields precise values for bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. researchgate.net This comparison helps in the assignment of spectral bands to specific vibrational modes. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations, so a scaling factor is typically applied for better agreement. mdpi.com
Table 2: Predicted Optimized Structural Parameters for this compound (DFT/B3LYP) (Note: These values are illustrative, based on known structures of related substituted benzoic acids.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-Cl | 1.745 | C1-C2-C3 | 119.5 |
| C-N | 1.390 | C2-C3-C4 | 121.0 |
| C=O | 1.220 | C3-C4-C5 | 119.0 |
| C-O | 1.350 | O=C-O | 122.5 |
| C-C (ring avg.) | 1.395 | C-C-N | 120.5 |
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Note: Representative scaled frequencies based on DFT calculations of analogous compounds.)
| Functional Group | Vibrational Mode | Wavenumber (cm-1) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H (Amino) | Asymmetric & Symmetric Stretch | 3450, 3350 |
| C=O (Carboxylic Acid) | Stretching | 1710 |
| C-N (Amino) | Stretching | 1310 |
| C-Cl | Stretching | 750 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including conformational changes and interactions with the environment. researchgate.net MD simulations model a molecule or a system of molecules using a classical mechanical force field (e.g., AMBER, GAFF), which defines the potential energy of the system as a function of its atomic coordinates. nih.gov
For this compound, MD simulations can be employed to explore its conformational landscape, particularly the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-N bond of the amino group. nih.gov By simulating the molecule in a solvent like water, MD can reveal stable conformations and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. They can model how molecules of this compound interact with each other to form dimers or larger aggregates through hydrogen bonding between their carboxylic acid and amino groups. acs.org Simulations can also predict how the molecule interacts with solvent molecules, providing insights into its solubility and the structure of its solvation shell. acs.orgnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry offers robust methods for predicting spectroscopic data, which is essential for structural elucidation.
IR Frequencies: As discussed in section 5.2, DFT calculations are a standard method for predicting IR spectra. dtic.mildtic.mil The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum that aids in the interpretation of experimental data. mdpi.com For instance, the characteristic broad O-H stretch of the carboxylic acid dimer and the sharp C=O stretch are prominent features that can be accurately predicted. docbrown.info
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating the magnetic shielding tensors of nuclei within a molecule. nih.gov These shielding tensors are then converted into chemical shifts (δ, in ppm) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). bohrium.comacs.org
Calculations can predict both 1H and 13C NMR chemical shifts for this compound. stevens.edu The predicted shifts are highly sensitive to the molecule's geometry and electronic environment. Therefore, accurate predictions rely on using a high-quality optimized structure. comporgchem.com Comparing the computed NMR spectra with experimental results can confirm the molecular structure and help assign specific resonances to each proton and carbon atom. liverpool.ac.uk
Table 4: Predicted 1H and 13C NMR Chemical Shifts (in ppm) relative to TMS (Note: These are illustrative values based on GIAO-DFT calculations for similar structures and may vary with solvent and computational method.)
| Atom | Predicted 1H Shift (ppm) | Atom | Predicted 13C Shift (ppm) |
|---|---|---|---|
| H (Carboxyl) | 12.5 - 13.5 | C (Carboxyl) | 168 - 172 |
| H (Aromatic) | 7.0 - 8.0 | C (Aromatic, C-COOH) | 130 - 135 |
| H (Amino) | 4.5 - 5.5 | C (Aromatic, C-Cl) | 125 - 130 |
| H (Methyl) | 2.2 - 2.5 | C (Aromatic, C-NH2) | 140 - 145 |
| C (Aromatic, C-CH3) | 135 - 140 | ||
| C (Aromatic) | 115 - 130 |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise chemical environment of atoms within a molecule. For 3-Amino-2-chloro-4-methylbenzoic acid, ¹H and ¹³C NMR would provide foundational data for its structural confirmation.
While specific isotopic labeling studies on this compound are not documented, the principles of this technique are well-established for metabolic investigations and structural analysis of complex molecules. nih.govnih.gov Isotopic labeling involves the selective replacement of an atom with its isotope, such as ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H (deuterium) for ¹H. This approach is particularly useful for simplifying complex spectra and probing specific sites within a molecule. nih.gov For instance, in a study on benzoic acid, selective deuteration and ¹³C labeling were used to monitor its metabolic fate in humans via NMR spectroscopy. nih.gov Such a strategy could be applied to this compound to trace its biochemical pathways or to aid in the unambiguous assignment of NMR signals, especially in complex biological matrices.
Expected ¹H and ¹³C NMR Spectral Features:
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino group protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts would be influenced by the electronic effects of the substituents. For example, data from 3-amino-4-methylbenzoic acid and various chlorobenzoic acids can provide insight into the expected chemical shifts. chemicalbook.comrsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification/Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.5 | 167 - 172 | The acidic proton is typically downfield and often broad. The carbonyl carbon is also significantly deshielded. Based on data for substituted benzoic acids. rsc.orgrsc.org |
| Amino Group (-NH₂) | 4.5 - 5.5 | N/A | The chemical shift of amine protons can vary and is dependent on solvent and concentration due to hydrogen bonding. |
| Aromatic CH (C5-H) | ~7.8 | ~130-135 | This proton is ortho to the carboxylic acid group and meta to the amino group, likely resulting in a downfield shift. |
| Aromatic CH (C6-H) | ~6.8 | ~115-120 | This proton is meta to the carboxylic acid and ortho to the amino group, leading to an upfield shift compared to benzene (B151609). |
| Methyl Group (-CH₃) | 2.1 - 2.3 | ~18-22 | The methyl group protons will appear as a singlet in the aliphatic region. Based on 3-amino-4-methylbenzoic acid. chemicalbook.com |
| C1 (C-COOH) | N/A | ~130-135 | Quaternary carbon attached to the carboxyl group. |
| C2 (C-Cl) | N/A | ~130-135 | The chloro-substituent causes a downfield shift. |
| C3 (C-NH₂) | N/A | ~145-150 | The amino group has a strong shielding effect on the attached carbon. |
| C4 (C-CH₃) | N/A | ~135-140 | Quaternary carbon attached to the methyl group. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is crucial for identifying functional groups and studying non-covalent interactions like hydrogen bonding.
Functional Group Analysis: The spectra of this compound would exhibit characteristic bands for the O-H stretch of the carboxylic acid, N-H stretches of the amine, the C=O stretch of the carbonyl group, C-Cl stretch, and various aromatic C-H and C-C vibrations. Studies on related molecules like p-chlorobenzoic acid and various aminobenzoic acids confirm the expected regions for these vibrations. researchgate.netresearchgate.net For example, the carbonyl (C=O) stretching vibration in benzoic acid derivatives is typically strong in the IR spectrum and appears in the range of 1680-1710 cm⁻¹. The O-H stretch is a broad band, usually found between 2500 and 3300 cm⁻¹, often overlapping with C-H stretching bands. The N-H stretching of the amino group typically appears as two bands in the 3300-3500 cm⁻¹ region. researchgate.net
Hydrogen Bonding Networks: In the solid state, carboxylic acids like this compound are expected to form strong intermolecular hydrogen bonds. Typically, they form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. uc.pt The presence of the amino group allows for additional N-H···O or N-H···N hydrogen bonds, creating a more complex network. These interactions cause a significant red-shift (lowering of frequency) and broadening of the O-H and N-H stretching bands in the FTIR spectrum compared to the gas phase or dilute solutions. The C=O stretching frequency is also sensitive to hydrogen bonding. Analysis of these spectral shifts provides detailed information about the strength and nature of the hydrogen bonding network. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies for this compound Note: Predicted ranges are based on data from analogous compounds like aminobenzoic and chlorobenzoic acids. researchgate.netresearchgate.netchemicalbook.com
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity/Notes |
| O-H Stretch (Carboxylic Acid) | FTIR | 2500 - 3300 | Broad, Strong |
| N-H Stretch (Amino) | FTIR/Raman | 3300 - 3500 | Medium, often two bands (symmetric & asymmetric) |
| C-H Stretch (Aromatic) | FTIR/Raman | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Methyl) | FTIR/Raman | 2850 - 2960 | Medium |
| C=O Stretch (Carbonyl) | FTIR | 1680 - 1710 | Very Strong |
| C=C Stretch (Aromatic Ring) | FTIR/Raman | 1450 - 1600 | Medium to Strong |
| N-H Bend (Amino) | FTIR | 1590 - 1650 | Medium |
| O-H Bend (in-plane) | FTIR/Raman | 1380 - 1440 | Medium |
| C-N Stretch | FTIR/Raman | 1250 - 1350 | Medium |
| C-Cl Stretch | FTIR/Raman | 600 - 800 | Medium to Strong |
X-ray Diffraction Studies for Solid-State Structure and Crystal Packing
X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing).
While a crystal structure for this compound has not been specifically reported, analysis of related structures, such as various substituted benzoic acids, provides a strong basis for prediction. rsc.orgresearchgate.net In the solid state, it is highly probable that the compound would form hydrogen-bonded dimers via the carboxylic acid groups, a common structural motif for carboxylic acids. uc.pt The planarity of the benzene ring would be maintained, and the arrangement of molecules in the crystal would be further dictated by other intermolecular interactions, including N-H···O hydrogen bonds involving the amino group and the carbonyl oxygen of a neighboring molecule, and potentially weaker C-H···O or C-H···π interactions. The presence of the chlorine atom could also lead to halogen bonding (C-Cl···O or C-Cl···N interactions), further influencing the crystal packing. The interplay between these various non-covalent forces would determine the final crystal system, space group, and unit cell dimensions.
Mass Spectrometry Techniques for Elucidating Fragmentation Pathways and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
Purity Assessment: Coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), mass spectrometry is a highly sensitive method for purity assessment. researchgate.net An LC-MS analysis of a synthesized sample of this compound would reveal the presence of any impurities, such as starting materials, byproducts, or degradation products, by detecting ions with different mass-to-charge ratios. Isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled version of the analyte is added to the sample, can be used for highly accurate quantification.
Fragmentation Pathways: Under electron ionization (EI), the molecule would first form a molecular ion (M•⁺). The molecular ion region would be characterized by a distinctive pattern due to the isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M•⁺ and (M+2)•⁺ peaks. libretexts.org The subsequent fragmentation would likely proceed through several key pathways characteristic of aromatic carboxylic acids and their derivatives. researchgate.netdocbrown.info
Key Predicted Fragmentation Steps:
Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a stable acylium ion.
Loss of a carboxyl group (•COOH) or (CO₂ + H•): [M - 45]⁺.
Decarboxylation (loss of CO₂): [M - 44]⁺.
Loss of chlorine atom (•Cl): [M - 35]⁺.
Further fragmentation of the benzene ring structure.
The fragmentation patterns of aminobenzoic acids often show the loss of H₂O and CO. researchgate.netnist.gov The presence of the chloro and methyl groups would further influence the fragmentation, potentially leading to the loss of a methyl radical (•CH₃) or HCl.
Interactive Data Table: Predicted Key Ions in the Mass Spectrum of this compound (MW ≈ 185.6 g/mol )
| m/z Value | Proposed Ion/Fragment | Formation Pathway |
| 185/187 | [C₈H₈³⁵ClNO₂]•⁺ / [C₈H₈³⁷ClNO₂]•⁺ | Molecular Ion (M•⁺) |
| 168/170 | [C₈H₇ClNO]⁺ | Loss of •OH from M•⁺ |
| 140/142 | [C₇H₇ClN]•⁺ | Loss of •COOH from M•⁺ |
| 150 | [C₈H₈NO₂]⁺ | Loss of •Cl from M•⁺ |
| 105 | [C₇H₄NO]⁺ | Subsequent fragmentation, e.g., loss of Cl and H₂O, CO |
Chiroptical Spectroscopy (if chiral derivatives are formed)
This compound is an achiral molecule and therefore does not exhibit chiroptical activity (e.g., optical rotation or circular dichroism). However, chiroptical spectroscopy would become a relevant and powerful tool if chiral derivatives of this compound were synthesized. saschirality.org
Formation of Chiral Derivatives: Chirality could be introduced by reacting the carboxylic acid or the amino group with an enantiomerically pure chiral reagent. For example:
Formation of an amide by reacting the amino group with a chiral carboxylic acid.
Formation of an ester by reacting the carboxylic acid with a chiral alcohol.
Application of Chiroptical Spectroscopy: Once a chiral derivative is formed, techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) could be employed. acs.orgmertenlab.de
ECD Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the three-dimensional structure and absolute configuration of the chiral centers. acs.org It would be instrumental in confirming the absolute stereochemistry of the newly formed chiral derivative.
CPL Spectroscopy: For fluorescent chiral derivatives, Circularly Polarized Luminescence (CPL) spectroscopy, which measures the differential emission of left and right circularly polarized light, could provide insights into the excited-state properties of the molecule. nsf.gov
The synthesis and chiroptical analysis of derivatives are common strategies to assign the absolute configuration of molecules and to develop materials with specific optical properties for applications in fields like materials science and sensor technology. bohrium.comnih.gov
Applications As a Synthetic Precursor in Complex Molecule Synthesis
Utilization in the Construction of Polycyclic Aromatic and Heterocyclic Systems
The structure of 3-amino-2-chloro-4-methylbenzoic acid, which is a derivative of 2-aminobenzoic acid (anthranilic acid), makes it an ideal candidate for the synthesis of fused heterocyclic systems. Anthranilic acid and its derivatives are cornerstone building blocks for a class of compounds known as quinazolinones, which are present in numerous biologically active molecules. researchgate.net The synthesis of these systems typically involves the condensation of the aminobenzoic acid with a suitable C1 or C2 synthon.
The amino group can react with carbonyl compounds, such as aldehydes or ketones, while the carboxylic acid group can undergo cyclization to form the heterocyclic ring. organic-chemistry.org Various catalytic systems, including those based on ruthenium, copper, and even metal-free iodine catalysis, have been developed to facilitate the synthesis of quinazolines and quinazolinones from ortho-aminoaryl precursors. organic-chemistry.orgresearchgate.net For instance, the reaction of 2-aminobenzoic acid with formamide (B127407) is a classic method for producing quinazolin-4(3H)-one. researchgate.net Similarly, reactions with acyl chlorides, nitriles, and alcohols can yield a wide array of substituted quinazolinones. researchgate.netrsc.org The chloro and methyl substituents on the this compound backbone would be retained in the final product, allowing for the synthesis of specifically functionalized quinazolinone derivatives. These substituents can influence the electronic properties, solubility, and biological activity of the resulting heterocyclic compounds.
Beyond quinazolinones, aminobenzoic acids serve as precursors for other heterocyclic frameworks like triazinoquinazolinones and triazepinoquinazolinones through multi-step synthetic sequences. nih.gov The initial step often involves forming an amide, which is then cyclized with reagents like hydrazine (B178648) hydrate. nih.gov
Table 1: Examples of Reagents for Quinazolinone Synthesis from 2-Aminobenzoic Acid Derivatives This table illustrates common synthetic pathways for related compounds, suggesting potential reactions for this compound.
| Precursor Type | Reagent(s) | Resulting Heterocycle | Reference |
| 2-Aminobenzoic acid | Formamide | Quinazolin-4(3H)-one | researchgate.net |
| 2-Aminobenzamide | Methanol (C1 source), Copper catalyst | Quinazolinone derivatives | researchgate.net |
| 2-Aminobenzonitrile | Alcohols, Ruthenium catalyst | Quinazolinone derivatives | rsc.org |
| 2-Aminobenzoic acid | Acetic Anhydride (B1165640), then an Amine | 3-Substituted-quinazolin-4(3H)-one | researchgate.net |
| N-substituted 2-aminobenzamide | Ethyl Chloroformate | 3-Substituted 2,4(1H,3H)-quinazolinedione | nih.gov |
Role in the Synthesis of Ligands for Coordination Chemistry and Catalysis
In coordination chemistry, molecules that can bind to a central metal atom are known as ligands. The structure of this compound, featuring both a soft Lewis base (the amino group) and a hard Lewis base (the carboxylate group), makes it an excellent candidate for a bidentate ligand. It can coordinate to a metal center through both the nitrogen of the amino group and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable chelate ring.
The derivatization of aminobenzoic acids is a common strategy for creating more complex ligands with tailored properties. mdpi.comresearchgate.net The amino and carboxyl groups can be modified to tune the electronic and steric characteristics of the resulting ligand, which in turn influences the properties of the metal complex, such as its stability, solubility, and catalytic activity. For instance, the reaction of aminobenzoic acids with various halides can produce N-substituted or esterified derivatives that offer different coordination modes. researchgate.net
While specific ligands derived from this compound are not prominent in the literature, its potential is clear. The chloro and methyl substituents would modulate the electron density of the aromatic ring, thereby affecting the donor strength of the coordinating amino and carboxylate groups. This electronic tuning is a critical aspect of catalyst design, where the ligand framework plays a crucial role in the activity and selectivity of the metallic center.
Integration into Polymer and Materials Science Architectures
Molecules that possess two reactive functional groups can act as monomers for the synthesis of polymers. This compound is a bifunctional monomer that can undergo step-growth polymerization. The amino group of one monomer can react with the carboxylic acid group of another to form an amide bond, leading to the formation of a long-chain aromatic polyamide.
The synthesis of wholly aromatic polyamides from monomers like p-aminobenzoic acid has been shown to produce high-molecular-weight, thermally resistant materials. google.com These polymers are known for their exceptional strength and stability, making them suitable for high-performance applications. The process often requires a non-aqueous environment to prevent the hydrolysis of reactive intermediates. google.com A derivative, 2-chloroethyl 3-amino-4-methylbenzoate, has been noted for its utility in producing specialty polymers and coatings.
The integration of this compound as a monomer would result in a polyamide with specific properties conferred by its substituents. The chlorine atom, for example, could enhance flame retardancy and modify the polymer's solubility and intermolecular interactions. The methyl group would add to the steric bulk, potentially disrupting chain packing and affecting properties like crystallinity and glass transition temperature.
Table 2: Properties of Related Aromatic Polymer Building Blocks This table provides context on the characteristics of monomers used in high-performance polymers.
| Monomer | Polymer Class | Key Polymer Properties | Reference |
| p-Aminobenzoic acid | Aromatic Polyamide | High thermal stability, suitable for fibers and films | google.com |
| 4,4'-Oxydianiline & Terephthaloyl chloride | Polyimide (Kapton®) | Excellent thermal stability, chemical resistance, dielectric properties | N/A |
| m-Phenylenediamine & Isophthaloyl chloride | Polyamide (Nomex®) | Flame resistance, thermal stability, textile processability | N/A |
Development of Novel Organic Frameworks and Supramolecular Assemblies
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The specific substitution pattern of this compound makes it a highly promising building block for creating ordered supramolecular structures and porous organic frameworks.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers or struts). nih.gov The carboxylate group of this compound is an ideal functional group to bind to metal nodes. The rest of the molecule would form the strut of the framework. The amino group, not involved in the primary framework construction, would be oriented into the pores of the MOF, imparting specific functionality. Amino-functionalized MOFs are of great interest for applications such as selective CO2 capture, as the basic amino groups provide strong interaction sites for the acidic CO2 gas. nih.gov
Supramolecular Assemblies: Even without metal ions, this compound can self-assemble into ordered structures through non-covalent interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form robust hydrogen-bonded dimers or catemers. The amino group is also an excellent hydrogen bond donor. The presence of the chlorine atom can introduce halogen bonding and other weak interactions that further direct the assembly into specific three-dimensional architectures. The interplay between these various non-covalent forces, guided by the specific positions of the functional groups, can lead to the formation of complex and potentially functional supramolecular materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
